molecular formula C10H13ClN2O4S B12614281 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide CAS No. 919996-77-3

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide

Cat. No.: B12614281
CAS No.: 919996-77-3
M. Wt: 292.74 g/mol
InChI Key: VVEFCKPBMINYMS-UHFFFAOYSA-N
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Description

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide is a chemical compound with the molecular formula C10H12ClNO3S It is known for its unique structure, which includes a chlorophenyl group, a sulfamoyl group, and a hydroxypropanamide group

Properties

CAS No.

919996-77-3

Molecular Formula

C10H13ClN2O4S

Molecular Weight

292.74 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfamoyl]-N-hydroxypropanamide

InChI

InChI=1S/C10H13ClN2O4S/c11-9-3-1-8(2-4-9)7-12-18(16,17)6-5-10(14)13-15/h1-4,12,15H,5-7H2,(H,13,14)

InChI Key

VVEFCKPBMINYMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCC(=O)NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with sulfamoyl chloride to form the intermediate 4-chlorobenzylsulfamoyl chloride. This intermediate is then reacted with N-hydroxypropanamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester: Known for its selective inhibition of colon cancer cell proliferation.

    3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole: Reported for its neuroprotective effects and antioxidant properties.

Uniqueness

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines a sulfamoyl group with a hydroxylated propanamide structure, which is known to influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide can be represented as follows:

  • Molecular Formula : C10H12ClN3O3S
  • Molecular Weight : 291.74 g/mol

This compound features a chlorophenyl group which may contribute to its pharmacological properties through enhanced lipophilicity and potential interactions with various biological targets.

The biological activity of sulfonamides typically involves inhibition of bacterial dihydropteroate synthase, leading to disrupted folic acid synthesis. However, recent studies have also indicated that derivatives like 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide may exhibit additional mechanisms:

  • Antibacterial Activity : The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in synaptic transmission .
  • Antioxidant Properties : The hydroxyl group in the propanamide structure may confer antioxidant capabilities, potentially protecting cells from oxidative stress.

Biological Activity Data

The following table summarizes key findings on the biological activity of 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide:

Activity Type Target/Effect Outcome Reference
AntibacterialSalmonella typhiModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibition
AntioxidantCellular oxidative stressProtective effect observed
AntitumorVarious cancer cell linesInhibitory effects noted
AntidiabeticGlucose regulationImproved insulin sensitivity

Case Studies

  • Antibacterial Efficacy : A study evaluating various sulfonamide derivatives demonstrated that 3-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxypropanamide exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting its potential for treating infections caused by resistant strains .
  • Neuroprotective Effects : Research into the neuroprotective properties of this compound revealed its ability to inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antitumor Activity : In vitro studies indicated that this compound could suppress the proliferation of certain cancer cell lines, suggesting a role in cancer therapy .

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